molecular formula C10H14N2O4 B10904291 Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10904291
M. Wt: 226.23 g/mol
InChI Key: XKEHOYOCLICIJQ-UHFFFAOYSA-N
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Description

Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two ester groups at the 3 and 5 positions of the pyrazole ring, along with a propyl group at the 1 position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents to introduce the propyl group and ester functionalities. One common method involves the alkylation of 3,5-dimethylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-butyl-1H-pyrazole-3,5-dicarboxylate

Comparison: Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific propyl substitution at the 1 position, which can influence its biological activity and chemical reactivity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets. These differences can be crucial in optimizing the compound for specific applications .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 1-propylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-4-5-12-8(10(14)16-3)6-7(11-12)9(13)15-2/h6H,4-5H2,1-3H3

InChI Key

XKEHOYOCLICIJQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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